

PROTAC BRD9 Degradator-8: A Technical Guide for Hematological Tumor Research

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Compound of Interest

Compound Name: PROTAC BRD9 Degradator-8

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **PROTAC BRD9 Degradator-8**, a potent and selective degrader of the bromodomain-containing protein 9 (BRD9). This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization in the context of hematological malignancies.

Introduction to PROTAC BRD9 Degradator-8

PROTAC BRD9 Degradator-8, also identified as compound E5, is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the selective degradation of BRD9.[1][2] BRD9 is a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex and has been identified as a promising therapeutic target in various cancers, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and multiple myeloma (MM).[1][3] Unlike traditional inhibitors that only block the protein's function, PROTACs like Degradator-8 eliminate the target protein, which can lead to a more profound and sustained therapeutic effect.[1][3]

PROTAC BRD9 Degradator-8 demonstrates high potency in inducing the degradation of BRD9 and exhibits significant anti-proliferative effects in hematological tumor cell lines.[2][4][5]

Mechanism of Action

PROTAC BRD9 Degradator-8 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1] It is a chimeric molecule with three key components: a ligand that binds to BRD9, a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon (CRBN)), and a linker connecting the two.[1]

The mechanism can be summarized in the following steps:

- Ternary Complex Formation: **PROTAC BRD9 Degradator-8** simultaneously binds to BRD9 and the CRBN E3 ubiquitin ligase, forming a ternary complex.[1]
- Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to tag BRD9 with ubiquitin molecules.
- Proteasomal Degradation: The poly-ubiquitinated BRD9 is then recognized and degraded by the 26S proteasome.[1]
- Recycling: After degradation of BRD9, the PROTAC is released and can engage another BRD9 protein, acting catalytically.

This targeted degradation of BRD9 disrupts the function of the ncBAF complex, leading to changes in gene expression that can induce cell cycle arrest, apoptosis, and terminal differentiation in cancer cells.[3]

Quantitative Data

The efficacy of **PROTAC BRD9 Degradator-8** has been quantified in various hematological cancer cell lines. The following tables summarize the key degradation and anti-proliferative potencies.

Degradation Potency (DC50)	
Parameter	Value
DC50	16 pM

DC50 (Degradation Concentration 50) is the concentration of the degrader required to reduce the level of the target protein by 50%.[4][5]

Anti-proliferative Activity
(IC50)

Cell Line	Cancer Type	IC50
MV4-11	Acute Myeloid Leukemia	0.27 nM
OCI-LY10	Diffuse Large B-cell Lymphoma	1.04 nM

IC50 (Inhibitory Concentration 50) is the concentration of the drug that inhibits the growth of 50% of the cells.[2][4]

Signaling Pathways and Experimental Workflow

Signaling Pathway of BRD9 Degradation

The degradation of BRD9 has been shown to impact key oncogenic signaling pathways in hematological malignancies. Notably, it can suppress the STAT5 signaling pathway and reduce the expression of the MYC oncogene, both of which are critical for the proliferation and survival of leukemic cells.[3][6]

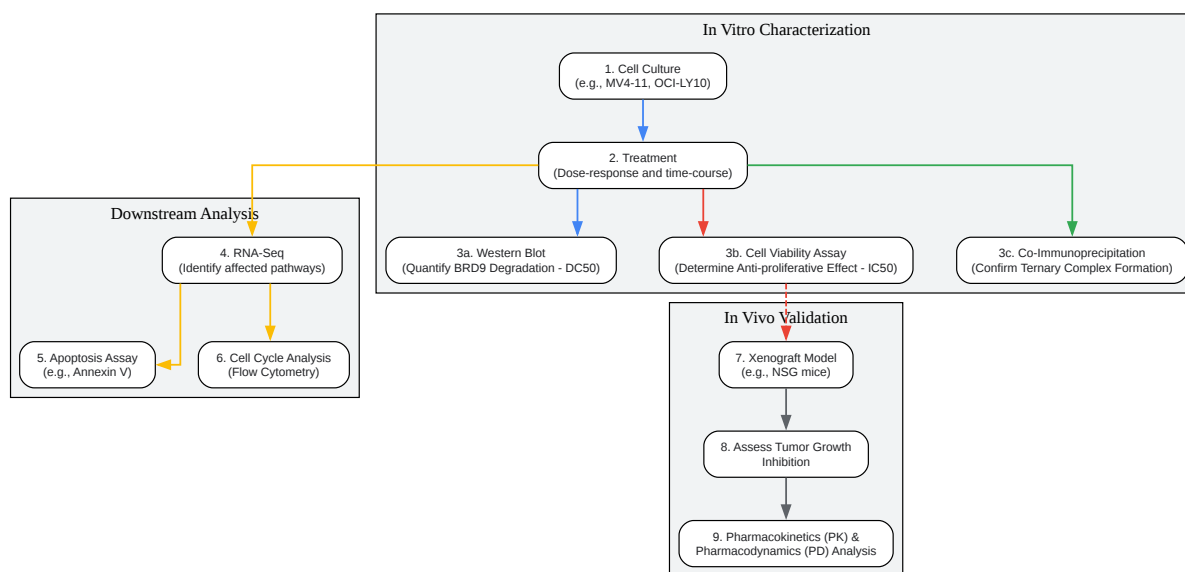


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Caption: Mechanism of **PROTAC BRD9 Degradator-8** and its downstream effects.

Experimental Workflow for Evaluating BRD9 Degraders

The following diagram illustrates a typical workflow for the preclinical evaluation of a BRD9 degrader like **PROTAC BRD9 Degradator-8**.



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